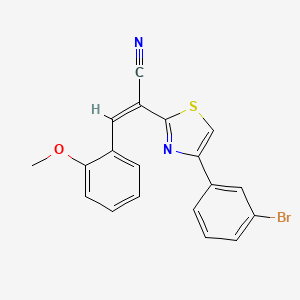
N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features various functional groups including a carboxamide, a sulfamoyl, and halogen-substituted phenyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the various functional groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxamide group could participate in condensation reactions, while the halogen atoms on the phenyl rings could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
- Quinoline derivatives, including this compound, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative microbial species .
Antimicrobial Activity
Anticancer Effects
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 3-methyl-1H-pyrazole-4-carboxylic acid to form N-(3-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-methyl-1H-pyrazole-4-carboxylic acid", "p-toluenesulfonyl chloride", "DMF", "triethylamine", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and 3-methyl-1H-pyrazole-4-carboxylic acid (1.2 eq) in DMF and add triethylamine (1.5 eq). Heat the reaction mixture at 100°C for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography.", "Step 3: Dissolve the intermediate product (1.0 eq) in DMF and add p-toluenesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq). Heat the reaction mixture at 100°C for 12 hours.", "Step 4: Cool the reaction mixture to room temperature and add NaHCO3. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography.", "Step 5: Dissolve the final product (1.0 eq) in DMF and add NaCl. Heat the reaction mixture at 100°C for 12 hours.", "Step 6: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over Na2SO4. Purify the product by column chromatography." ] } | |
Numéro CAS |
1322726-52-2 |
Nom du produit |
N-(3-chloro-4-fluorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide |
Formule moléculaire |
C18H16ClFN4O3S |
Poids moléculaire |
422.86 |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClFN4O3S/c1-10-3-5-12(6-4-10)24-28(26,27)18-16(11(2)22-23-18)17(25)21-13-7-8-15(20)14(19)9-13/h3-9,24H,1-2H3,(H,21,25)(H,22,23) |
Clé InChI |
SGYMYQGQGQZAGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



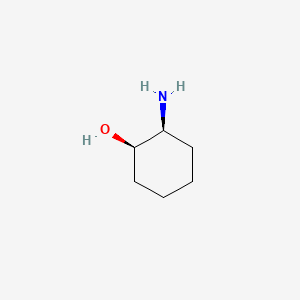
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)
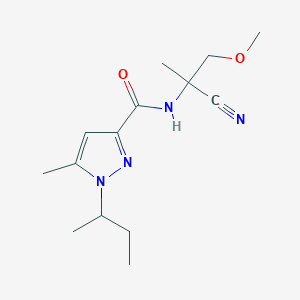
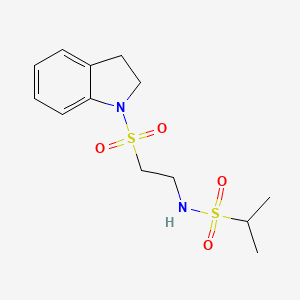
![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
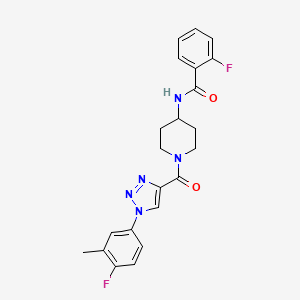
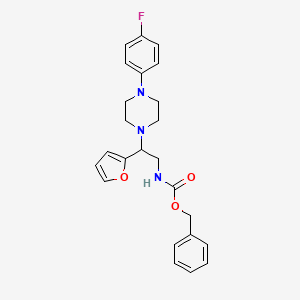

![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)

